2-Cyanobenzaldehyde
Overview
Description
2-Cyanobenzaldehyde, also known as 2-Formylbenzonitrile, is a white to orange to beige powder . It can act as a crosslinker to protein kinase, which is responsible for thousands of phosphorylation events in the phosphoproteome .
Synthesis Analysis
2-Cyanobenzaldehyde and related 2-acylbenzonitriles are bifunctional aromatic compounds that have emerged as useful starting materials in developing efficient cascade-type reactions leading to different heterocyclic compounds .Molecular Structure Analysis
The molecular formula of 2-Cyanobenzaldehyde is C8H5NO . The InChIKey is QVTPWONEVZJCCS-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C(C(=C1)C=O)C#N . The molecule contains a total of 15 bonds, including 10 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 nitrile (aromatic) .Chemical Reactions Analysis
2-Cyanobenzaldehyde has been used in the synthesis of Isoindolinones, Phthalides and related heterocycles . It can react with a range of nucleophiles under mild conditions through divergent cascade reactions .Physical And Chemical Properties Analysis
2-Cyanobenzaldehyde has a molecular weight of 131.13 g/mol . It has a XLogP3-AA of 1.1, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has 1 rotatable bond . Its exact mass and monoisotopic mass are 131.037113783 g/mol . Its topological polar surface area is 40.9 Ų . It has 10 heavy atoms .Scientific Research Applications
Synthesis and Material Applications : 2-Cyanobenzaldehyde plays a crucial role in the synthesis of various compounds with biological, medicinal, and material applications. For instance, it's used in palladium-catalyzed cross-coupling reactions to construct a wide array of compounds (Ghosh & Ray, 2017).
Catalysis and Chemical Reactions : It is also involved in hydrogenation systems for producing benzyl alcohol derivatives. This process is highly reactive and efficient, converting 4-cyanobenzaldehyde at various temperatures (Yoswathananont et al., 2005).
Medicinal Chemistry : In medicinal chemistry, 2-Cyanobenzaldehyde is used in synthesizing substituted 1-aminoisoquinolines. A copper-catalyzed cyclization reaction involving 2-cyanobenzaldehyde and 2-isocyanoacetates is an efficient strategy for this synthesis (Bao et al., 2018).
Spectroscopy : It has been investigated using terahertz (THz) spectroscopy, demonstrating distinct resonances that are crucial for designing molecules with customizable THz resonances (Ray et al., 2013).
Photochemistry : 2-Cyanobenzaldehyde is explored in photochemistry as well. For example, 2-nitrobenzaldehyde is used as a photochemically sensitive actinometer in various solution and ice photochemistry experiments (Galbavy et al., 2010).
Mechanistic Investigations : The mechanism of base-catalyzed reactions involving 2-cyanobenzaldehyde, such as in the production of 3-substituted isoindolinones, has been studied, providing insights into synthetic routes and direct crystallization processes (Angelin et al., 2010).
Safety And Hazards
Future Directions
2-Cyanobenzaldehyde and related 2-acylbenzonitriles have been identified as useful starting materials in developing efficient cascade-type reactions leading to different heterocyclic compounds . This chemistry has been neglected for a long time, but the potential applications are now being explored .
properties
IUPAC Name |
2-formylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTPWONEVZJCCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225653 | |
Record name | Benzonitrile, 2-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanobenzaldehyde | |
CAS RN |
7468-67-9 | |
Record name | Benzonitrile, 2-formyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007468679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7468-67-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 2-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80225653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyanobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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